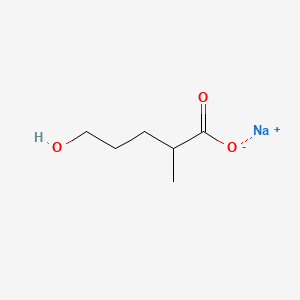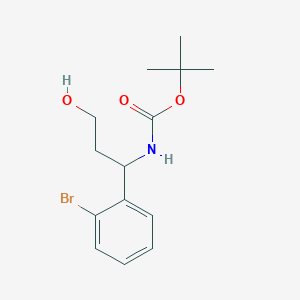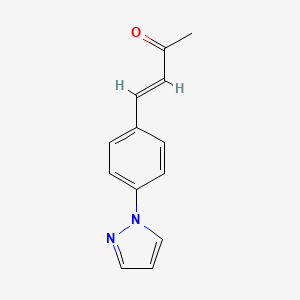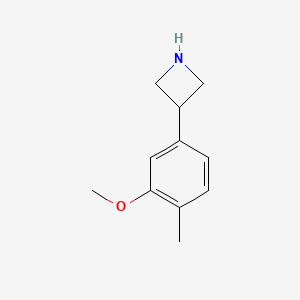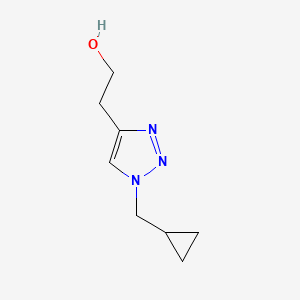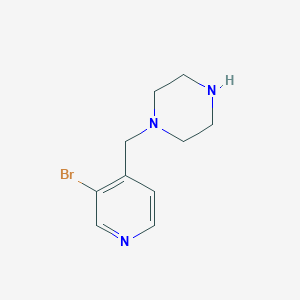![molecular formula C7H4ClFN2O2S B13587473 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride CAS No. 2792185-49-8](/img/structure/B13587473.png)
6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 6-position and a sulfonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid or sulfonyl chloride derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Electrophilic Aromatic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions to introduce additional substituents onto the aromatic ring.
Major Products Formed
Sulfonamide Derivatives: Formed by reacting with amines.
Sulfonate Esters: Formed by reacting with alcohols.
Sulfonothioate Derivatives: Formed by reacting with thiols.
Scientific Research Applications
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules targeting various diseases, including cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms involving sulfonylation reactions.
Mechanism of Action
The mechanism of action of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The fluorine atom enhances the compound’s reactivity and selectivity towards specific molecular targets, such as enzymes and receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the fluorine and sulfonyl chloride groups, making it less reactive and versatile.
6-Fluoro-1H-pyrrolo[2,3-b]pyridine: Contains the fluorine atom but lacks the sulfonyl chloride group, limiting its applications in sulfonylation reactions.
1H-Pyrrolo[2,3-b]pyridine-3-sulfonylchloride: Lacks the fluorine atom, resulting in different reactivity and selectivity profiles.
Uniqueness
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride is unique due to the combination of the fluorine atom and the sulfonyl chloride group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and the study of biological systems.
Properties
CAS No. |
2792185-49-8 |
|---|---|
Molecular Formula |
C7H4ClFN2O2S |
Molecular Weight |
234.64 g/mol |
IUPAC Name |
6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClFN2O2S/c8-14(12,13)5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11) |
InChI Key |
QHYQSTMTKGPLJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


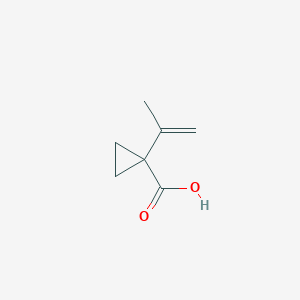
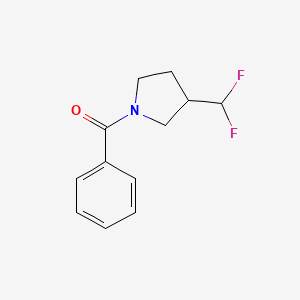

![1,5,6,7,8,9-Hexahydro-2H-5,8-epiminocyclohepta[b]pyridin-2-one](/img/structure/B13587400.png)
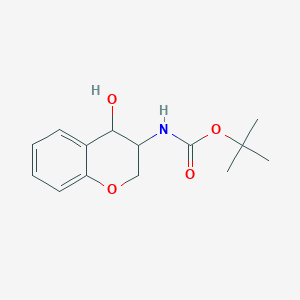
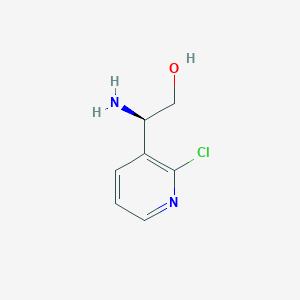
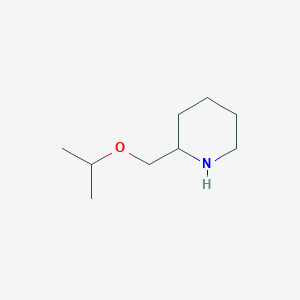
![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)
